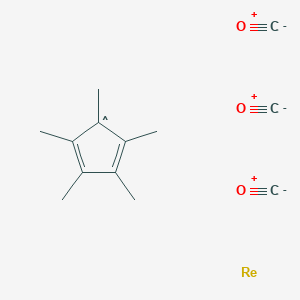

Pentamethylcyclopentadienylrhenium tricarbonyl

Description

Properties

InChI |

InChI=1S/C10H15.3CO.Re/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;;;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZUPTPNMRTTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([C](C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15O3Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12130-88-0 | |

| Record name | Pentamethylcyclopentadienylrhenium tricarbonyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

Re₂(CO)₁₀ dissociates into two Re(CO)₅ units at elevated temperatures (150–210°C). The CpH ligand donates a proton to one Re(CO)₅ fragment, forming a reactive intermediate that coordinates the Cp ligand. Concurrently, two CO ligands are expelled per Re atom to stabilize the 18-electron configuration, yielding CpRe(CO)₃. The reaction is exothermic and often performed neat (without solvent) due to the liquid state of CpH at room temperature. For solid Cp* derivatives, high-boiling solvents like mesitylene or diphenyl ether are utilized.

Representative Procedure :

Side Reactions and Byproducts

Prolonged heating (>10 hours) or excessive temperatures (>200°C) can lead to secondary reactions. For example, CpRe(CO)₃ may undergo further decarbonylation to form η⁴-fulvene complexes or tricyclic derivatives via [6+4] cycloaddition pathways. These byproducts are minimized by strict temperature control and stoichiometric excess of CpH.

Ligand Exchange with Rhenium Carbonyl Halides

An alternative route involves ligand substitution reactions using rhenium carbonyl halides (XRe(CO)₅, X = Cl, Br) and the pentamethylcyclopentadienyl anion (Cp*⁻). This method is advantageous for laboratories lacking access to Re₂(CO)₁₀ or requiring milder conditions.

Synthesis of Cp*⁻ Precursors

The Cp*⁻ anion is generated by deprotonating Cp*H with strong bases such as sodium hydride (NaH) or potassium metal in tetrahydrofuran (THF):

Halide Displacement and CO Loss

XRe(CO)₅ reacts with Cp*⁻ in THF or diethyl ether, displacing the halide and releasing two CO molecules per Re atom:

Representative Procedure :

Challenges and Optimization

The reaction’s efficiency depends on the purity of Cp*⁻ and the exclusion of moisture. Side products like [CpRe(CO)₃X]⁻ are avoided by maintaining anhydrous conditions and using freshly prepared CpNa.

Comparative Analysis of Synthetic Methods

The table below contrasts the thermal and ligand exchange routes:

| Parameter | Thermal Reaction | Ligand Exchange |

|---|---|---|

| Starting Materials | Re₂(CO)₁₀, Cp*H | XRe(CO)₅, Cp*Na |

| Temperature | 150–210°C | 66°C (reflux) |

| Reaction Time | 5–24 hours | 12–24 hours |

| Yield | >90% | ~75% |

| Byproducts | Fulvene complexes | [Cp*Re(CO)₃X]⁻ |

| Scalability | High (gram-scale) | Moderate (milligram-scale) |

Mechanistic Insights into CO Ligand Dynamics

The stability of the tricarbonyl core in CpRe(CO)₃ is attributed to the strong π-accepting nature of CO ligands, which stabilize the low oxidation state (Re(I)). Isotopic labeling studies reveal that CO loss occurs preferentially from axial positions during thermal reactions, favoring η⁵-coordination of the Cp ligand. Substitution reactions with phosphines or alkenes proceed via dissociative pathways, as evidenced by the photolytic synthesis of Cp*Re(CO)₂(alkene) derivatives .

Chemical Reactions Analysis

Types of Reactions

Pentamethylcyclopentadienylrhenium tricarbonyl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents like hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.

Substitution: Ligand substitution reactions often require mild heating and the presence of a suitable solvent.

Major Products Formed

Oxidation: Higher oxidation state rhenium complexes.

Reduction: Lower oxidation state rhenium complexes.

Substitution: New organometallic complexes with different ligands.

Scientific Research Applications

Catalytic Applications

Organic Synthesis

Pentamethylcyclopentadienylrhenium tricarbonyl serves as a catalyst in several organic synthesis reactions. Its ability to facilitate carbon-hydrogen bond activation makes it particularly valuable in the synthesis of complex organic molecules. For example, it has been used to synthesize (C5Me5)Re(CO)2(alkene) complexes through photolysis with alkenes, demonstrating its utility in forming new carbon-carbon bonds .

Deoxydehydration Reactions

This compound has also been studied for its role in deoxydehydration reactions, where it acts as a catalyst for the conversion of alcohols to alkenes. Research indicates that cyclopentadienyl-based trioxo-rhenium complexes derived from (C5Me5)Re(CO)3 exhibit significant reactivity and selectivity in these transformations .

Thin Film Deposition

This compound is utilized in thin film deposition techniques, particularly in the production of rhenium-containing films. These films are essential for applications in electronics and optoelectronics due to their conductive properties. The compound can be thermally decomposed to form rhenium metal or rhenium oxides, which are useful in various electronic devices .

Materials Science

Nanotechnology

In materials science, (C5Me5)Re(CO)3 has been explored for its potential applications in nanotechnology. Its unique structure allows for the development of novel nanomaterials with specific electronic and optical properties. Studies have shown that rhenium complexes can serve as precursors for the synthesis of nanostructured materials, which are pivotal in fields such as catalysis and sensor technology .

Case Study 1: Synthesis of Rhenium Complexes

A study published in the Journal of Organometallic Chemistry highlighted the synthesis of cyclopentadienyl-based tricarbonyl rhenium complexes using (C5Me5)Re(CO)3 as a precursor. The research demonstrated that these complexes exhibited unique reactivities that could be harnessed for further chemical transformations .

Case Study 2: Photochemical Reactions

Research conducted on the photolysis of (C5Me5)Re(CO)3 revealed its effectiveness in generating reactive intermediates for subsequent reactions with alkenes. This study illustrated how the compound could facilitate complex organic syntheses under mild conditions, showcasing its versatility as a catalyst in organic chemistry .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Catalysis | Used in organic synthesis and deoxydehydration reactions |

| Thin Film Deposition | Employed in producing conductive films for electronics |

| Nanotechnology | Serves as a precursor for novel nanomaterials |

| Photochemical Reactions | Facilitates carbon-hydrogen bond activation and complex syntheses |

Mechanism of Action

The mechanism by which pentamethylcyclopentadienylrhenium tricarbonyl exerts its effects involves the coordination of the rhenium center to various substrates. The compound can facilitate electron transfer processes, making it an effective catalyst. The pentamethylcyclopentadienyl ligand provides stability, while the carbonyl groups can participate in bonding interactions with other molecules.

Comparison with Similar Compounds

Cyclopentadienylrhenium Tricarbonyl (CpRe(CO)₃)

- Structure : CpRe(CO)₃ (CAS 12079-73-1) replaces the Cp* ligand in PMCpRe(CO)₃ with an unsubstituted cyclopentadienyl (C₅H₅) ligand.

- Properties :

- Comparison :

i-Propylcyclopentadienylrhenium Tricarbonyl

Methylcyclopentadienyl Manganese Tricarbonyl (MMT)

- Structure : CH₃C₅H₄Mn(CO)₃ (CAS 12108-13-3) substitutes rhenium with manganese and uses a methylcyclopentadienyl ligand.

- Properties: Molecular weight: 218.09 g/mol . Application: Widely used as an antiknock additive in gasoline (e.g., AK-33X) .

- Comparison :

- Toxicity : MMT bioactivates via pulmonary CYP2B isoenzymes, causing alveolar damage in rats. PMCpRe(CO)₃ lacks reported toxicity data, but rhenium compounds are generally less toxic than manganese analogs .

- Electronic Effects : The Re center in PMCpRe(CO)₃ has a higher electron density than Mn in MMT, influencing redox behavior and catalytic applications .

Comparative Data Table

Biological Activity

Pentamethylcyclopentadienylrhenium tricarbonyl (often abbreviated as [Re(CO)₃(C₅Me₅)], where C₅Me₅ represents the pentamethylcyclopentadienyl ligand) is a rhenium-based complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its unique structure, which includes a rhenium atom coordinated to three carbon monoxide (CO) ligands and a pentamethylcyclopentadienyl ligand. This configuration contributes to its chemical stability and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Notably:

- In Vitro Studies : Research demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including cisplatin-resistant cells. It was found to induce cell death through a novel mechanism that does not align with traditional pathways like apoptosis or necrosis . The compound was shown to cause cytoplasmic vacuolization and lysosomal disruption without increasing reactive oxygen species (ROS) levels .

- In Vivo Studies : Animal models have indicated that this compound accumulates preferentially in mitochondria, enhancing its antitumor efficacy while exhibiting minimal side effects on major organs . The biodistribution studies revealed hepatic and renal excretion pathways, suggesting a favorable metabolic profile for therapeutic applications .

Table 1: Summary of Anticancer Studies

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity :

- Mechanism of Action : Studies indicate that rhenium complexes, including pentamethylcyclopentadienyl derivatives, disrupt bacterial membranes and inhibit essential cellular processes such as respiration and peptidoglycan biosynthesis . The complexes have been tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial effects.

- Binding Affinity : Computational studies have revealed that these complexes exhibit strong binding affinities for critical bacterial enzymes, such as penicillin-binding proteins (PBPs) and lipoteichoic acid synthase (LtaS), which are vital for bacterial cell wall integrity and function .

Table 2: Summary of Antimicrobial Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.